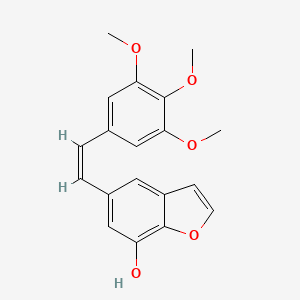![molecular formula C12H13N3O4 B12891827 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)- CAS No. 61195-00-4](/img/structure/B12891827.png)
5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)- is a synthetic organic compound that belongs to the isoxazolone family This compound is characterized by its unique structure, which includes a dimethylamino group and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)- typically involves the reaction of 4-nitrobenzaldehyde with dimethylamine and a suitable isoxazolone precursor. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or toluene. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as methanol or ethanol. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while oxidation can lead to the formation of nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5(2H)-Isoxazolone, 4-[(methylamino)methyl]-3-(4-nitrophenyl)-
- 5(2H)-Isoxazolone, 4-[(ethylamino)methyl]-3-(4-nitrophenyl)-
- 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(3-nitrophenyl)-
Uniqueness
The uniqueness of 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
61195-00-4 |
|---|---|
Molekularformel |
C12H13N3O4 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H13N3O4/c1-14(2)7-10-11(13-19-12(10)16)8-3-5-9(6-4-8)15(17)18/h3-6,13H,7H2,1-2H3 |
InChI-Schlüssel |
VXWAQWUAXGQDGW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(NOC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


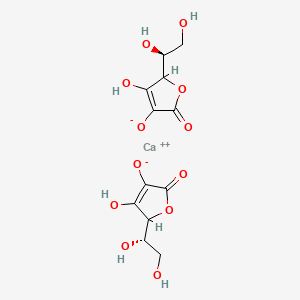
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)

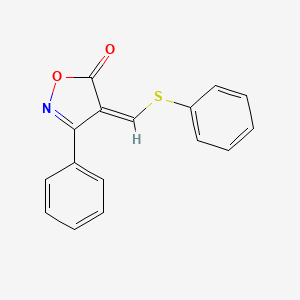

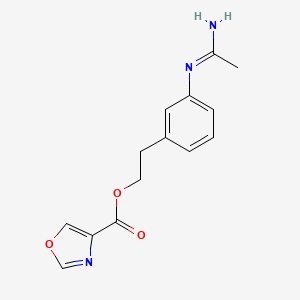
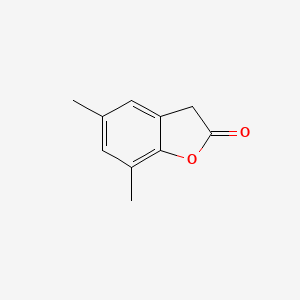

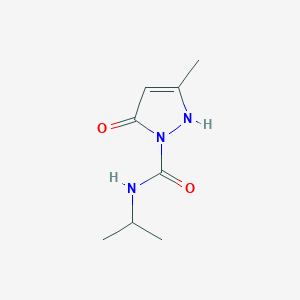
![1-(4-{4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]phenoxy}phenyl)ethan-1-one](/img/structure/B12891796.png)
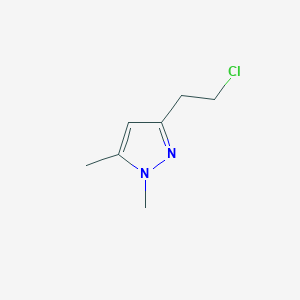
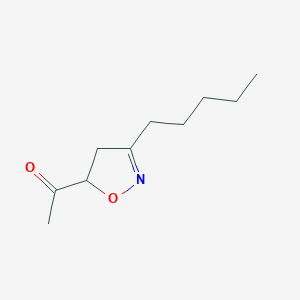
![1-[4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-YL]ethan-1-one](/img/structure/B12891835.png)
